(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic molecule that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Fluorophenoxy and Methoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the fluorophenoxy and methoxyphenyl moieties are attached to the thiazolone core.
Final Assembly: The final step involves the condensation of the intermediate with appropriate aldehydes or ketones to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The thiazolone core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((Z)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 5-((Z)-1-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The presence of the fluorophenoxy group in 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE imparts unique electronic properties, making it distinct from its chloro and bromo analogs
Properties
Molecular Formula |
C18H14FNO3S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14FNO3S2/c1-22-15-7-2-11(9-16-17(21)20-18(24)25-16)8-12(15)10-23-14-5-3-13(19)4-6-14/h2-9H,10H2,1H3,(H,20,21,24)/b16-9- |
InChI Key |
TZOPNSOSZCNGPA-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)COC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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